1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
This indole derivative features a 2,5-dimethylphenylmethyl group at the 1-position and a 5-methyl-1,3,4-oxadiazol-2-yl substituent at the 2-position of the indole core. Its molecular formula is C₁₉H₁₇N₃O, with a molecular weight of 303.36 g/mol. Key features include:
- Steric bulk from the 2,5-dimethylphenyl group.
- Electron-withdrawing effects from the oxadiazole ring.
- Moderate logP (estimated >3.5), suggesting high lipophilicity compared to simpler indole derivatives.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-13-8-9-14(2)17(10-13)12-23-18-7-5-4-6-16(18)11-19(23)20-22-21-15(3)24-20/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZJXHXUADSLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to indole derivatives. For instance, indole-based compounds have been synthesized and tested for their efficacy against various Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity, suggesting that the indole structure plays a crucial role in the biological activity of these compounds .
Anticancer Potential
Indoles are known for their anticancer properties. Research has shown that derivatives of indole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound under discussion may exhibit similar properties, making it a candidate for further investigation in cancer therapeutics .
Synthetic Pathways
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can be achieved through various chemical reactions involving starting materials that contain the indole structure. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often leads to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Containing Indole Derivatives
Compound 19a (3-(5-Amino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole)
- Molecular Weight : 214.09 g/mol .
- Melting Point : 188°C.
- Key Differences: Lacks the 2,5-dimethylphenylmethyl group, reducing steric hindrance. Lower molecular weight and logP (estimated ~2.5) compared to the target compound.
Compound 19b (3-(5-Phenylamino-oxadiazol-2-yl)-2-methyl-1H-indole)
Benzyl-Substituted Indole Analogs
1-[(4-Fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
- Molecular Weight : 307.33 g/mol .
- logP : 3.75 .
- Key Differences :
- Replaces 2,5-dimethylphenyl with a 4-fluorophenylmethyl group, reducing steric bulk but introducing electronegative fluorine.
- Lower lipophilicity (logP 3.75 vs. ~3.8–4.0 for the target compound) due to fewer methyl groups.
- Fluorine may enhance metabolic stability and bioavailability compared to methyl substituents.
Sulfanyl-Linked Amide Derivatives (Compounds 7c–7f)
- Molecular Weights : 375–389 g/mol .
- Melting Points : 134–178°C .
- Key Differences :
- Feature sulfanyl (S–) and amide (N–C=O) linkages absent in the target compound.
- Higher molecular weights due to additional thiazole and propanamide groups.
- Lower melting points suggest reduced crystallinity compared to oxadiazole-containing indoles.
Triazole- and Imidazole-Modified Indoles
5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5e)
- Key Differences :
3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole Derivatives
Data Table: Key Physicochemical Properties
Research Findings and Trends
- Lipophilicity: Methyl and dimethyl groups elevate logP compared to fluoro or amino substituents, favoring membrane permeability but risking poor aqueous solubility.
- Thermal Stability : Higher melting points in oxadiazole derivatives (e.g., 19b at 248°C) correlate with aromatic stacking and hydrogen-bonding networks.
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a member of the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H18N4O
- Molecular Weight: 298.35 g/mol
The compound features an indole core substituted with a 5-methyl-1,3,4-oxadiazole and a 2,5-dimethylphenyl group. This unique arrangement is believed to contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds containing indole and oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 | |
| Human Lung Adenocarcinoma (LXFA 629) | 92.4 | |
| Human Melanoma (WM793) | 10–30 |
The presence of the oxadiazole ring is crucial for enhancing the cytotoxicity of these compounds. In particular, the compound's structural features may allow it to inhibit key pathways involved in tumor progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that similar indole derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens:
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
1,3,4-Oxadiazoles have been reported to exhibit anti-inflammatory and analgesic activities. Compounds in this class have shown efficacy in reducing inflammation and pain in various models:
- Mechanism: Inhibition of pro-inflammatory cytokines.
- Case Study: A study indicated that oxadiazole derivatives reduced edema in animal models significantly compared to control groups .
Study on Anticancer Potential
In a study focusing on the anticancer potential of oxadiazole derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that modifications on the phenyl ring significantly influenced the activity:
- Key Findings:
Evaluation of Antimicrobial Properties
Another study assessed the antimicrobial efficacy of various indole derivatives against MRSA and fungi like Cryptococcus neoformans. The results highlighted the importance of structural modifications in enhancing bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
